molecular formula C18H15FN4O2S B4064363 4-allyl-3-[(2-fluorobenzyl)thio]-5-(4-nitrophenyl)-4H-1,2,4-triazole

4-allyl-3-[(2-fluorobenzyl)thio]-5-(4-nitrophenyl)-4H-1,2,4-triazole

Cat. No. B4064363
M. Wt: 370.4 g/mol
InChI Key: HPNLMSDSOXXEMU-UHFFFAOYSA-N
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Description

4-allyl-3-[(2-fluorobenzyl)thio]-5-(4-nitrophenyl)-4H-1,2,4-triazole is a chemical compound that belongs to the class of triazole derivatives. It has been studied extensively for its potential applications in scientific research.

Scientific Research Applications

Experimental and Theoretical Analysis

A study focused on synthesizing and characterizing biologically active 1,2,4-triazole derivatives, including fluoro and chloro derivatives. These compounds exhibited various intermolecular interactions, such as C–H⋯O, C–H⋯SC, C–H⋯π, C–H⋯X, π⋯π, and lp⋯π interactions. The study detailed the solvatomorphic behavior of these compounds and provided insights into their interaction energetics through Hirshfeld surface analysis, PIXEL, and ab initio quantum mechanical calculations (Shukla et al., 2014).

π-Hole Tetrel Bonding Interactions

Another research synthesized triazole derivatives with α-ketoester functionality, analyzing their self-assembled dimers through O⋯π-hole tetrel bonding interactions. These interactions were studied using Hirshfeld surface analysis, DFT calculations, and molecular electrostatic potential (MEP) surface calculations, revealing how substituents affect nucleophilic/electrophilic nature and interaction energy (Ahmed et al., 2020).

Antifungal and Apoptotic Effects

Triazole-oxadiazole compounds were synthesized and assessed for antifungal and apoptotic activity against various Candida species. Two compounds were identified as potent against C. albicans and C. glabrata. One compound showed apoptotic effects on Candida, confirmed via Annexin V-PI with flow cytometry (Çavușoğlu et al., 2018).

Synthesis and Anticancer Activity

New eugenol 1,2,3-triazole derivatives were synthesized and characterized for their anticancer activity against breast cancer cells. One compound exhibited significant cytotoxicity and cell cycle arrest in MCF-7 cells, suggesting eugenol linked 1,2,3-triazole ring could serve as anticancer leads (Alam, 2022).

properties

IUPAC Name

3-[(2-fluorophenyl)methylsulfanyl]-5-(4-nitrophenyl)-4-prop-2-enyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O2S/c1-2-11-22-17(13-7-9-15(10-8-13)23(24)25)20-21-18(22)26-12-14-5-3-4-6-16(14)19/h2-10H,1,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPNLMSDSOXXEMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC2=CC=CC=C2F)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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